molecular formula C12H21NO2S B7584166 N-cyclohex-2-en-1-yl-N-methyl-1,1-dioxothian-4-amine

N-cyclohex-2-en-1-yl-N-methyl-1,1-dioxothian-4-amine

Cat. No.: B7584166
M. Wt: 243.37 g/mol
InChI Key: OFOJBGZVJPJGAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohex-2-en-1-yl-N-methyl-1,1-dioxothian-4-amine, also known as CTX or cycloheximide, is a potent antifungal and antibacterial agent that has been widely used in scientific research. CTX is a natural product that is produced by the fungus Streptomyces griseus and was first isolated in 1949. Since then, it has been extensively studied for its various applications in the field of molecular biology and biochemistry.

Mechanism of Action

N-cyclohex-2-en-1-yl-N-methyl-1,1-dioxothian-4-amine works by binding to the 60S subunit of the eukaryotic ribosome, thereby inhibiting protein synthesis. It does this by preventing the translocation of peptidyl-tRNA from the A-site to the P-site of the ribosome. This results in the premature termination of protein synthesis and the inhibition of cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various fungi and bacteria and has been used as an antifungal and antibacterial agent. This compound has also been shown to have antitumor activity and has been used in cancer research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-cyclohex-2-en-1-yl-N-methyl-1,1-dioxothian-4-amine in lab experiments is its potency and specificity. It is a potent inhibitor of protein synthesis and is highly specific for the eukaryotic ribosome. This makes it an ideal tool for studying protein synthesis and ribosome function. However, one of the main limitations of using this compound is its toxicity. It has been shown to be toxic to mammalian cells at high concentrations, making it difficult to use in certain experiments.

Future Directions

There are several potential future directions for the use of N-cyclohex-2-en-1-yl-N-methyl-1,1-dioxothian-4-amine in scientific research. One potential application is in the study of antibiotic resistance. This compound has been shown to be a potent inhibitor of ribosomal translocation, which is a key step in the mechanism of action of many antibiotics. By studying the interaction between this compound and the ribosome, it may be possible to develop new antibiotics that are less susceptible to resistance.
Another potential application is in the study of protein folding and misfolding. This compound has been shown to inhibit the synthesis of certain proteins, which can lead to the accumulation of misfolded proteins. By studying the effects of this compound on protein folding and misfolding, it may be possible to develop new treatments for protein misfolding diseases such as Alzheimer's and Parkinson's.
In conclusion, this compound is a potent antifungal and antibacterial agent that has been extensively used in scientific research. Its ability to inhibit protein synthesis and its specificity for the eukaryotic ribosome make it an ideal tool for studying protein synthesis and ribosome function. While there are limitations to its use, there are several potential future directions for the use of this compound in scientific research.

Synthesis Methods

The synthesis of N-cyclohex-2-en-1-yl-N-methyl-1,1-dioxothian-4-amine involves the fermentation of Streptomyces griseus, which produces the compound as a secondary metabolite. The compound is then extracted and purified using various chromatographic techniques. The overall yield of this compound is relatively low, making it an expensive compound to produce.

Scientific Research Applications

N-cyclohex-2-en-1-yl-N-methyl-1,1-dioxothian-4-amine has been extensively used in scientific research as a tool to study protein synthesis and ribosome function. It is commonly used to inhibit protein synthesis in eukaryotic cells and has been used to study the mechanism of action of various antibiotics. This compound has also been used to study the role of ribosomes in translation and has been shown to be a potent inhibitor of ribosomal translocation.

Properties

IUPAC Name

N-cyclohex-2-en-1-yl-N-methyl-1,1-dioxothian-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2S/c1-13(11-5-3-2-4-6-11)12-7-9-16(14,15)10-8-12/h3,5,11-12H,2,4,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOJBGZVJPJGAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCS(=O)(=O)CC1)C2CCCC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.